Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate
Overview
Description
Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate typically involves the reaction of an azetidine derivative with tert-butyl chloroformate and an allyl group. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The azetidine ring can be reduced to form a more saturated compound.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the azetidine ring can produce a more saturated azetidine derivative .
Scientific Research Applications
Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and the biochemical pathways they regulate. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-hydroxyazetidine-1-carboxylate: Similar structure but lacks the allyl group.
Tert-butyl 3-ethoxyazetidine-1-carboxylate: Contains an ethoxy group instead of an allyl group.
Tert-butyl 3-propoxyazetidine-1-carboxylate: Contains a propoxy group instead of an allyl group.
Uniqueness
Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate is unique due to the presence of both the allyl and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. The allyl group allows for further functionalization through substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions .
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-prop-2-enylazetidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-5-6-11(14)7-12(8-11)9(13)15-10(2,3)4/h5,14H,1,6-8H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWKYNRMMWHMEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC=C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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